
(S)-2-Acetamido-3-cyclopropylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Acetamido-3-cyclopropylpropanoic acid is an organic compound that belongs to the class of amino acids It features a cyclopropyl group attached to the β-carbon of the amino acid backbone, making it structurally unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-3-cyclopropylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as cyclopropylacetic acid.
Amidation: The precursor undergoes amidation to introduce the acetamido group. This step often involves the use of acetic anhydride and a catalyst like pyridine.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions followed by chiral resolution using advanced techniques like simulated moving bed chromatography. These methods ensure high yield and purity of the desired enantiomer.
化学反应分析
Types of Reactions
(S)-2-Acetamido-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-2-Acetamido-3-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism by which (S)-2-Acetamido-3-cyclopropylpropanoic acid exerts its effects involves interactions with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity and specificity, making it a valuable moiety in drug design.
相似化合物的比较
Similar Compounds
(S)-2-Acetamido-3-phenylpropanoic acid: Features a phenyl group instead of a cyclopropyl group.
(S)-2-Acetamido-3-methylbutanoic acid: Contains a methylbutyl group in place of the cyclopropyl group.
Uniqueness
(S)-2-Acetamido-3-cyclopropylpropanoic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to other similar compounds.
属性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-3-cyclopropylpropanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI 键 |
ZVTFPQYGJPTFQH-ZETCQYMHSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1CC1)C(=O)O |
规范 SMILES |
CC(=O)NC(CC1CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


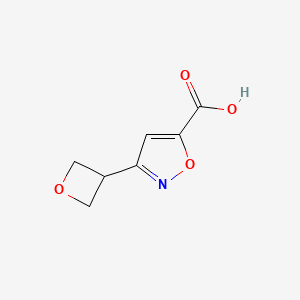
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)

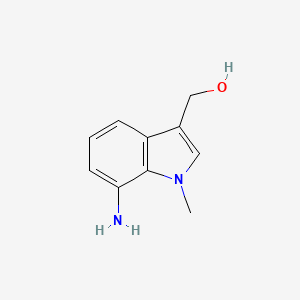
![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11914879.png)
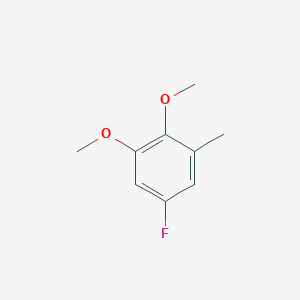


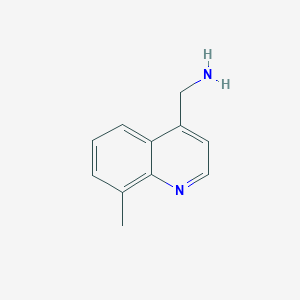
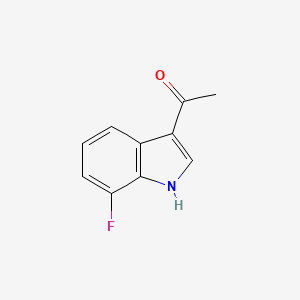

![4-Propyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11914914.png)
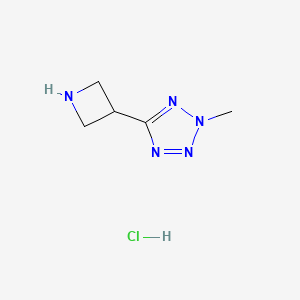
![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
